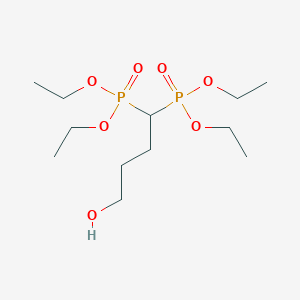

4,4-Bis(Diethoxyphosphoryl)butan-1-ol

Description

Properties

IUPAC Name |

4,4-bis(diethoxyphosphoryl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADQNGBXPIXCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4-Bis(Diethoxyphosphoryl)butan-1-ol chemical structure and properties

This is an in-depth technical guide on 4,4-Bis(Diethoxyphosphoryl)butan-1-ol , also known as Tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate .

Chemical Structure, Synthesis, and Applications in Drug Delivery

Executive Summary

4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a specialized organophosphorus intermediate critical to the development of bone-targeting therapeutics and dental materials. As a functionalized geminal bisphosphonate, it features a P-C-P backbone known for its high affinity to hydroxyapatite (the mineral component of bone) and enzymatic stability. Unlike clinical bisphosphonates (e.g., Alendronate) which possess a hydroxyl group at the geminal carbon (P-C(OH)-P), this molecule features a propyl linker terminating in a primary alcohol. This structural distinction allows it to serve as a versatile "anchor," enabling the conjugation of therapeutic agents, fluorophores, or polymers to bone surfaces without compromising the stability of the bisphosphonate moiety.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | Tetraethyl (4-hydroxybutane-1,1-diyl)bis(phosphonate) |

| Common Name | 4,4-Bis(Diethoxyphosphoryl)butan-1-ol |

| Molecular Formula | C₁₂H₂₈O₇P₂ |

| Molecular Weight | 346.29 g/mol |

| Physical State | Viscous, colorless to pale yellow liquid |

| Solubility | Soluble in polar organic solvents (Chloroform, Methanol, Ethanol, DMSO); Slightly soluble in water |

| CAS Number | Refer to specific vendor (e.g., 104199-63-1 for related analogs; verify batch) |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Bisphosphonate Head (C1): Two diethoxyphosphoryl groups attached to a single carbon (C1). This domain is responsible for chelation to calcium ions in hydroxyapatite.

-

Propyl Linker (C2-C4): A three-carbon aliphatic chain that provides steric separation between the binding head and the payload.

-

Primary Hydroxyl Group (C4-OH): A reactive handle for chemical conjugation (e.g., esterification, oxidation, or conversion to a leaving group).

Synthesis & Manufacturing Protocols

The synthesis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol is typically achieved via a Michael addition followed by reduction. This route is preferred for its operational simplicity and scalability compared to direct alkylation methods.

Core Synthesis Workflow

-

Michael Addition: Reaction of tetraethyl methylenebisphosphonate with acrolein to form the aldehyde intermediate.

-

Reduction: Selective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (

).

Detailed Protocol

Step 1: Formation of 4,4-Bis(diethoxyphosphoryl)butanal

-

Reagents: Tetraethyl methylenebisphosphonate (1.0 eq), Acrolein (1.2 eq), Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (catalytic amount), Anhydrous THF.

-

Procedure:

-

Dissolve tetraethyl methylenebisphosphonate in anhydrous THF under

atmosphere. -

Cool to 0°C and add the base (KOtBu) to generate the carbanion.

-

Add acrolein dropwise, maintaining the temperature below 5°C to prevent polymerization.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor by TLC or

NMR (disappearance of vinyl protons of acrolein). -

Workup: Quench with saturated

, extract with DCM, and concentrate.

-

Step 2: Reduction to 4,4-Bis(Diethoxyphosphoryl)butan-1-ol

-

Reagents: Crude aldehyde from Step 1,

(0.5 eq), Ethanol/THF (1:1). -

Procedure:

-

Dissolve the crude aldehyde in Ethanol/THF at 0°C.

-

Add

portion-wise. -

Stir at 0°C for 1 hour, then warm to room temperature.

-

Workup: Quench with dilute HCl (careful of gas evolution), extract with chloroform, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO₂, MeOH:DCM gradient 0-5%).

-

Synthesis Logic Diagram

Caption: Two-step synthesis via Michael addition of acrolein followed by hydride reduction.

Physical & Chemical Properties[1][2][4][6][7][8][9][10][11]

Spectroscopic Characterization

-

NMR (CDCl₃, 400 MHz):

-

1.25–1.35 (t, 12H,

-

1.6–1.9 (m, 4H,

-

2.3–2.5 (tt, 1H,

-

3.65 (t, 2H,

-

4.1–4.2 (m, 8H,

-

1.25–1.35 (t, 12H,

-

NMR (CDCl₃): Single singlet or multiplet around

Stability Profile

-

Hydrolytic Stability: The P-C-P bond is resistant to enzymatic hydrolysis, unlike P-O-P (pyrophosphate) bonds. The ester groups (P-OEt) are stable at neutral pH but can be hydrolyzed to phosphonic acids using Trimethylsilyl bromide (TMSBr) followed by methanolysis.

-

Thermal Stability: Stable up to ~150°C; decomposition may occur at higher temperatures with elimination of ethylene.

Functionalization & Applications

Drug Delivery Conjugates (Bone Targeting)

The primary application of this alcohol is as a "linker" to attach drugs to bone. The hydroxyl group acts as a nucleophile or can be activated to an electrophile.

Common Conjugation Strategies:

-

Esterification: Reaction with carboxylic acid-containing drugs (e.g., NSAIDs, chemotherapeutics) using DCC/DMAP.

-

Activation: Conversion to a Tosylate or Mesylate, followed by nucleophilic displacement by amines (e.g., to create amino-bisphosphonate analogs).

-

Polymerization: Reaction with methacryloyl chloride to form monomers (e.g., for dental adhesives or bone cements).

Functionalization Workflow

Caption: Divergent synthetic pathways for utilizing the hydroxyl handle in drug discovery and materials science.

Safety & Handling

-

Hazards: Organophosphonates can be mild irritants. The precursor (acrolein) is highly toxic and lachrymatory; all synthesis steps involving acrolein must be performed in a fume hood.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Hygroscopic; keep away from moisture to prevent partial hydrolysis of esters. -

Disposal: Dispose of as organophosphorus waste. Do not mix with strong oxidizers.[1]

References

-

Synthesis of Bisphosphonate Monomers: Bilgici, Z. S., et al. (2014).[2][3] "Synthesis and polymerizations of novel bisphosphonate-containing methacrylates derived from alkyl α-hydroxymethacrylates." Polymer International.[3] Link

-

Dental Adhesive Applications: Caglayan, A., et al. (2014). "Synthesis, Photopolymerization, and Adhesive Properties of Hydrolytically Stable Phosphonic Acid-Containing (Meth)acrylamides." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

General Bisphosphonate Synthesis: McKenna, C. E., et al. (2008). "Functionalized gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application." Current Organic Chemistry. Link

-

Michael Addition Protocols: Yahyaoui, M., et al. (2018).[4] "Tetraethyl Methylenebisphosphonate: A Versatile Reagent." ResearchGate. Link

Sources

An In-Depth Technical Guide to Gem-Bisphosphonate Alcohol Linkers for Bone Targeting

This guide provides a comprehensive technical overview of gem-bisphosphonate alcohol linkers, a critical technology for the targeted delivery of therapeutic agents to bone tissue. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, synthesis, and application of these powerful bone-homing moieties.

Introduction: The Rationale for Bone-Targeted Drug Delivery

Bone diseases, including osteoporosis, osteosarcoma, and metastatic bone cancers, present significant therapeutic challenges.[1][2] Systemic administration of potent drugs often leads to undesirable side effects and limited efficacy due to poor localization at the site of action.[1][2] Bone-targeted drug delivery strategies aim to overcome these hurdles by concentrating therapeutic agents within the bone microenvironment, thereby enhancing their therapeutic index.[1][3]

Bisphosphonates (BPs) are a class of drugs that exhibit a remarkable affinity for the hydroxyapatite mineral component of bone.[4][5] This inherent bone-seeking property makes them ideal candidates for development as targeting ligands in drug delivery systems.[1][4] The geminal bisphosphonate structure, characterized by a P-C-P backbone, is crucial for this high-affinity binding.[6][7] The "gem-" designation signifies that both phosphonate groups are attached to the same carbon atom.

The incorporation of an alcohol linker onto the gem-bisphosphonate scaffold provides a versatile handle for the conjugation of a wide array of therapeutic molecules, from small-molecule drugs to larger biologics. This guide will focus specifically on the synthesis, characterization, and application of these gem-bisphosphonate alcohol linkers.

Mechanism of Bone Targeting: A Physicochemical Perspective

The exceptional affinity of gem-bisphosphonates for bone mineral is a result of their structural similarity to endogenous pyrophosphate.[5] The two phosphonate groups chelate calcium ions on the surface of hydroxyapatite crystals, forming a stable, multidentate coordination complex.[8] This interaction is highly specific and allows for the preferential accumulation of bisphosphonate-conjugated molecules in areas of active bone remodeling, where the mineral matrix is more accessible.[9][10]

The strength of this binding can be modulated by the substituents on the central carbon atom of the P-C-P moiety.[11] For instance, the presence of a hydroxyl group on this carbon, as seen in many clinically used bisphosphonates like zoledronate and alendronate, further enhances the binding affinity to hydroxyapatite.[12][13]

Synthesis of Gem-Bisphosphonate Alcohol Linkers: A Step-by-Step Protocol

The synthesis of gem-bisphosphonate alcohol linkers can be achieved through various established chemical routes. A common and effective method involves a one-pot reaction of a carboxylic acid with tris(trimethylsilyl) phosphite.[11] This approach offers a versatile platform for creating a diverse library of linkers.

Experimental Protocol: Synthesis of a Generic Hydroxy-gem-bisphosphonate Linker

Materials:

-

Carboxylic acid with a protected alcohol functionality (e.g., 4-(tert-butyldimethylsilyloxy)butanoic acid)

-

Tris(trimethylsilyl) phosphite

-

Catecholborane

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the protected carboxylic acid (1 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add tris(trimethylsilyl) phosphite (2.2 equivalents) followed by the dropwise addition of catecholborane (1.1 equivalents) at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Deprotection: Upon completion, quench the reaction by the slow addition of methanol. The resulting solution is then concentrated under reduced pressure. The residue is subsequently treated with aqueous HCl to hydrolyze the silyl esters and deprotect the alcohol, yielding the desired gem-bisphosphonate alcohol linker.

-

Purification: The crude product can be purified by ion-exchange chromatography or recrystallization to obtain the final, high-purity linker.

Self-Validation:

-

Characterization: The structure and purity of the synthesized linker should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.[14]

-

Functional Group Analysis: The presence of the free hydroxyl group should be confirmed by infrared (IR) spectroscopy.

Conjugation to Therapeutic Agents

The alcohol functionality of the linker provides a convenient point of attachment for various therapeutic payloads. The choice of conjugation chemistry will depend on the functional groups available on the drug molecule.

Example Protocol: Conjugation of an Amine-Containing Drug

-

Activation of the Linker: The hydroxyl group of the gem-bisphosphonate alcohol linker is first activated, for example, by conversion to a mesylate or tosylate, to create a good leaving group.

-

Nucleophilic Substitution: The amine-containing drug is then reacted with the activated linker in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution reaction, forming a stable amine linkage.

-

Purification and Characterization: The resulting conjugate is purified using techniques such as High-Performance Liquid Chromatography (HPLC). The final product is characterized by LC-MS and NMR to confirm its identity and purity.

In Vitro and In Vivo Evaluation of Bone-Targeting Conjugates

A critical aspect of developing bone-targeted therapies is the rigorous evaluation of their binding affinity, stability, and efficacy.

In Vitro Bone Binding Assays

-

Hydroxyapatite Binding Assay: This assay quantifies the affinity of the conjugate for synthetic bone mineral.[12][13] A common method involves incubating the conjugate with hydroxyapatite particles and measuring the amount of unbound conjugate remaining in the supernatant, often by UV-Vis spectroscopy or HPLC.[12][13]

-

Competitive Binding Assays: To determine the relative binding affinity, a competition experiment can be performed where the conjugate competes with a known bone-binding agent (e.g., a fluorescently labeled bisphosphonate) for binding to hydroxyapatite.[12]

| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite |

| Pamidronate | Highest |

| Alendronate | High |

| Zoledronate | High |

| Risedronate | Moderate |

| Ibandronate | Lower |

| Data compiled from multiple sources indicating a general trend.[12][13] |

Linker Stability Studies

It is crucial that the linker remains stable in systemic circulation to ensure the drug is delivered to the bone before being prematurely released.[15] Stability can be assessed by incubating the conjugate in plasma or serum from different species and analyzing for degradation products over time using LC-MS.[16]

In Vivo Models

Animal models are essential for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of bone-targeting conjugates.[17]

-

Biodistribution Studies: The conjugate, often radiolabeled or fluorescently tagged, is administered to animals (e.g., mice or rats).[15] At various time points, tissues are harvested, and the amount of conjugate in each organ is quantified to determine the extent of bone targeting.

-

Efficacy Studies: In disease models, such as rodent models of osteoporosis or bone metastasis, the therapeutic effect of the conjugate is evaluated by measuring parameters like bone mineral density, tumor burden, or survival rates.[18][19] For example, a gemcitabine-bisphosphonate conjugate has been shown to reduce the number and size of bone metastases in a mouse model of breast cancer.[18]

Applications and Future Directions

The gem-bisphosphonate alcohol linker technology has been successfully applied to deliver a variety of therapeutic agents to bone, including:

-

Anticancer drugs: For the treatment of primary and metastatic bone cancers.[14][18][19]

-

Anti-inflammatory agents: For conditions like osteoarthritis.[1]

-

Antibiotics: For the targeted treatment of bone infections such as osteomyelitis.[8]

-

Anabolic agents: To promote bone growth in osteoporosis.[1]

Future research is focused on developing more sophisticated linker technologies, such as cleavable linkers that release the drug in response to the specific microenvironment of diseased bone (e.g., low pH or high enzyme activity).[20] Additionally, the conjugation of bisphosphonates to nanoparticles and other drug delivery platforms is an active area of investigation to further enhance bone targeting and therapeutic efficacy.[20][21]

References

-

Jahnke, W., et al. (2010). An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem, 5(5), 755-761. [Link]

-

Farrell, K. B., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. Bone Reports, 9, 47-60. [Link]

-

Jahnke, W., et al. (2010). An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem, 5(5), 755-761. [Link]

-

Henneman, Z. J., et al. (2008). Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro. Journal of Biomedical Materials Research Part A, 85A(4), 993-1000. [Link]

-

Mintz, K. J., et al. (2021). In vivo characterization of carbon dots–bone interactions: toward the development of bone-specific nanocarriers for drug delivery. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]

-

Paolino, D., et al. (2015). Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems. Journal of Materials Chemistry B, 3(2), 250-259. [Link]

-

Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Molecules, 26(13), 3937. [Link]

-

Leblanc, P. J., et al. (2011). Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Advanced Drug Delivery Reviews, 63(13), 1277-1286. [Link]

-

S, S., & V, P. (2021). Green synthesis and characterization of bisphosphonate conjugated gold nanoparticle with Asparagus racemosus root extract. Journal of Applied Pharmaceutical Science, 11(08), 118-123. [Link]

-

Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives. Encyclopedia.pub. [Link]

-

Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Molecules, 26(13), 3937. [Link]

-

Jung, S., et al. (2022). Rational Design of Bisphosphonate Lipid-like Materials for mRNA Delivery to the Bone Microenvironment. ACS Nano, 16(6), 9403-9415. [Link]

-

Bastola, S. (2025). Dual-Targeted, Stimuli-Responsive PLGA Nanoparticles for Osteoporosis: Co-Functionalization with Bone- and Osteoclast-Specific Ligands Enables Controlled Risedronate Delivery. Preprint. [Link]

-

Li, C., et al. (2022). Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease. Frontiers in Bioengineering and Biotechnology, 10, 891924. [Link]

-

Nancollas, G. H., et al. (2006). Summary of Data on the Bisphosphonates Studied, Showing Binding Affinities of HAP Columns, 24-hour Skeletal Uptake in Rats, Inhibition of FPPS in Vitro, and Increases in BMD in Vivo. Bone, 38(5), 617-627. [Link]

-

Zhang, Y., et al. (2021). Delivery methods of bisphosphonates & bone tumors. Drug Design, Development and Therapy, 15, 5049-5060. [Link]

-

El-Mabhouh, A. A., et al. (2011). A conjugate of gemcitabine with bisphosphonate (Gem/BP) shows potential as a targeted bone-specific therapeutic agent in an animal model of human breast cancer bone metastases. Cancer Cell International, 11, 23. [Link]

-

Romanenko, V. D. (2018). α-Heteroatom-substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]

-

Wu, Y., et al. (2020). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 25(14), 3283. [Link]

-

Romanenko, V. D. (2018). Advances in the Synthesis of Functional α-Organyl gem-Bisphosphonates for Biomedical Applications. In Topics in Anti-Cancer Research. Bentham Science Publishers. [Link]

-

Nancollas, G. H., et al. (2006). Differences between bisphosphonates in binding affinities for hydroxyapatite. Bone, 38(5), 617-627. [Link]

-

McKenna, C. E., et al. (2018). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 116, 1-18. [Link]

-

Wu, Y., et al. (2020). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 25(14), 3283. [Link]

-

Aderibigbe, B. A. (2017). Design and Biological Evaluation of Delivery Systems Containing Bisphosphonates. Molecules, 22(6), 947. [Link]

-

Li, M., et al. (2024). Alendronate Functionalized Bone-Targeting Pomolic Acid Liposomes Restore Bone Homeostasis for Osteoporosis Treatment. International Journal of Nanomedicine, 19, 7091-7110. [Link]

-

Lee, C. S., et al. (2023). Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus. Pharmaceutics, 15(7), 1933. [Link]

-

Romanenko, V. D. (2018). α-Heteroatom-Substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]

-

Miller, K., et al. (2021). Gemcitabine–Ibandronate Conjugate Enables the Bone-Targeted Combination Therapy in Bone Cancer: Synthesis and Efficacy in Combination with Docetaxel. Bioconjugate Chemistry, 32(12), 2534-2543. [Link]

-

McLaren, S. G., et al. (2021). Development of Bisphosphonate-Conjugated Antibiotics to Overcome Pharmacodynamic Limitations of Local Therapy: Initial Results with Carbamate Linked Sitafloxacin and Tedizolid. Pharmaceuticals, 14(6), 583. [Link]

-

Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action. Endocrine Reviews, 19(1), 80-100. [Link]

-

Tu, K. N., et al. (2023). Bisphosphonate. In StatPearls. StatPearls Publishing. [Link]

-

Bastola, S. (2025). Dual-Targeted, Stimuli-Responsive PLGA Nanoparticles for Osteoporosis: Co-Functionalization with Bone- and Osteoclast-Specific Ligands Enables Controlled Risedronate Delivery. Preprint. [Link]

-

Rogers, M. J. (2011). Bisphosphonate mechanism of action. Clinical Pharmacokinetics & Therapeutics, 90(5), 619-621. [Link]

-

Dr. G Bhanu Prakash. (2023, August 16). Bisphosphonates Pharmacology USMLE Step 1 [Video]. YouTube. [Link]

-

Coxon, F. P., et al. (2008). Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo. Journal of Bone and Mineral Research, 23(4), 518-529. [Link]

-

Romanenko, V. D. (2018). α-Heteroatom-substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]

-

Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber, 23(6), 130-132. [Link]

-

Kim, H., et al. (2020). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 12(11), 1083. [Link]

-

Young, R. N., & Grynpas, M. (2013). Targeting therapeutics to bone by conjugation with bisphosphonates. Journal of Medicinal Chemistry, 56(19), 7467-7477. [Link]

Sources

- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]

- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Design and Biological Evaluation of Delivery Systems Containing Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. ClinPGx [clinpgx.org]

- 11. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vitro assay to measure targeted drug delivery to bone mineral - OAK Open Access Archive [oak.novartis.com]

- 13. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. summit.sfu.ca [summit.sfu.ca]

- 16. mdpi.com [mdpi.com]

- 17. Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. A conjugate of gemcitabine with bisphosphonate (Gem/BP) shows potential as a targeted bone-specific therapeutic agent in an animal model of human breast cancer bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Green synthesis and characterization of bisphosphonate conjugated gold nanoparticle with Asparagus racemosus root extract - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Mineral Matrix: A Technical Guide to Bone-Seeking Moieties

Introduction: The Skeleton as a Depot

The skeletal system is not merely a structural scaffold; for the drug delivery scientist, it represents a massive, mineralized depot. The challenge in treating skeletal pathologies—metastatic cancer, osteoporosis, or osteomyelitis—lies in the poor perfusion of cortical bone and the systemic toxicity of high-dose therapeutics.

This guide details the engineering of bone-seeking moieties : ligands that exploit the high affinity of specific functional groups for hydroxyapatite (HA), the primary mineral component of bone (

Mechanistic Foundation: The Hydroxyapatite Interface

The fundamental mechanism of bone targeting is calcium chelation . The crystal lattice of HA presents surface calcium ions (

The Tridentate Binding Model

Most effective moieties utilize a tridentate or bidentate binding geometry.

-

Bisphosphonates (BPs): The P-C-P backbone allows the two phosphonate groups (

) to coordinate with -

Oligopeptides: Repeating units of Aspartic Acid (Asp) or Glutamic Acid (Glu) present carboxylate groups (

) that mimic the non-collagenous proteins (like osteopontin) naturally found in the bone matrix.[1]

The Arsenal: Comparative Analysis of Moieties

Bisphosphonates (The Gold Standard)

Bisphosphonates are the most potent bone seekers. However, their high affinity can be a double-edged sword, leading to indefinite retention in the skeleton and potential jaw osteonecrosis (ONJ).

-

Structure-Activity Relationship (SAR): The

side chain dictates antiresorptive potency (via FPP synthase inhibition), while the -

Affinity Hierarchy: Contrary to popular belief, higher antiresorptive potency does not equal higher binding affinity.

-

Binding Affinity Rank:Pamidronate > Alendronate > Zoledronate > Risedronate > Ibandronate [1].[2]

-

Implication: For a drug delivery vehicle where rapid surface saturation is required, Alendronate is often superior to Zoledronate, despite Zoledronate being a more potent drug.

-

Acidic Oligopeptides (The Biodegradable Alternative)

Peptides offer a "soft" targeting approach. They bind with lower affinity than BPs but are biodegradable, reducing the risk of long-term accumulation.

-

Asp vs. Glu: While both bind calcium, poly-aspartic acid (

) generally exhibits superior bone targeting in vivo compared to poly-glutamic acid ( -

The "Rule of Six": A minimum of six repeating units (

or

Tetracyclines

Historically used as bone markers due to their fluorescence, tetracyclines bind HA via their enol-tricarbonylmethane system. While effective, their clinical utility in drug delivery is limited by photosensitivity and lower specificity compared to BPs.

Table 1: Comparative Technical Specifications

| Moiety Class | Mechanism | Relative HA Affinity ( | Bone Retention | Toxicity Risks | Best Use Case |

| Bisphosphonate (N-containing) | Tridentate chelation (P-C-P + OH) | High ( | Years (Indefinite) | ONJ, Nephrotoxicity | Permanent implants, anti-cancer conjugates |

| Oligopeptide (Asp)6 | Electrostatic/Coordination | Moderate ( | Weeks/Months | Low (Metabolizable) | Anabolic agents, transient delivery |

| Tetracycline | Enol-ring chelation | Low-Moderate | Months | Photosensitivity | Theranostics (Imaging + Therapy) |

Conjugation Chemistry: The "Smart" Linker

Attaching a drug to a bone-seeking moiety without a cleavable linker results in the drug being buried in the mineral matrix, rendering it pharmacologically inert. The linker must be stable in circulation but liable in the bone microenvironment.

Cathepsin K Cleavage

Osteoclasts secrete Cathepsin K (CatK) into the resorption lacunae to degrade collagen.[3]

-

Strategy: Use a peptide linker (e.g., Gly-Gly-Pro-Nle ) that is a specific substrate for CatK.

-

Result: The drug is released only when and where bone is being actively resorbed (e.g., at a metastasis site) [4].

Acid-Sensitive Linkers

The resorption lacuna is highly acidic (pH ~4.5-5.5) due to proton pump activity.

-

Strategy: Hydrazone or cis-aconityl linkers.

-

Result: Rapid hydrolysis upon acidification, releasing the payload.

Diagram 1: The Bone-Targeted Delivery Pathway

Caption: Logical flow of bone-targeted drug delivery, highlighting the critical transition from systemic circulation to the acidic resorption lacuna where linker cleavage occurs.

Experimental Validation: The Hydroxyapatite Binding Assay

Before in vivo biodistribution, every construct must pass the HA binding assay. This protocol validates the "bone-seeking" capability of your conjugate.[4]

Protocol: In Vitro HA Binding Efficiency

Reagents:

-

Synthesized Conjugate (Drug-Linker-Moiety)

-

Hydroxyapatite Powder (Type 1, Reagent Grade, Surface Area ~60

) -

Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Mimics physiological fluid)

Workflow:

-

Preparation: Suspend HA powder in Binding Buffer (10 mg/mL). Sonicate for 5 mins to disperse aggregates.

-

Incubation:

-

Prepare a 100

solution of your Conjugate. -

Mix 500

of Conjugate solution with 500 -

Incubate at 37°C for 1 hour with gentle rotation (20 rpm).

-

-

Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Quantification:

-

Collect the supernatant.

-

Analyze the concentration of unbound drug in the supernatant using HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

Success Criteria:

-

High Affinity: > 80% binding under these conditions.

-

Moderate Affinity: 50-80% (Acceptable for peptide conjugates).

-

Fail: < 50% (Re-evaluate linker interference or moiety choice).

Diagram 2: HA Binding Assay Workflow

Caption: Step-by-step workflow for the in vitro Hydroxyapatite (HA) binding assay, the standard "Go/No-Go" validation step for bone-targeting conjugates.

Future Directions: Subcellular Targeting

The next generation of bone delivery does not just target the mineral; it targets the cell.

-

Aptamers: DNA/RNA sequences selected (SELEX) to bind specific osteoblast or osteoclast surface receptors.

-

Dual-Targeting: Combining a BP (for mineral anchorage) with a cathepsin-cleavable linker (for release) and a nuclear localization signal (NLS) to drive the payload into the osteoclast nucleus.

References

-

Novartis Institutes for BioMedical Research. (2015). An in vitro assay to measure targeted drug delivery to bone mineral.[2][5][6] PubMed.[2][7] Link

-

Sekido, T., et al. (2001).[6][8] Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential.[4][6][8][9] Journal of Drug Targeting.[6] Link

-

Kasugai, S., et al. (2000). Selective drug delivery to bone by aspartic acid oligopeptide.[4][6][9] Journal of Bone and Mineral Research. Link

-

Pan, X., et al. (2016). Cathepsin K-cleavable linkers for bone-targeted drug delivery. Journal of Controlled Release.[10] Link

Sources

- 1. Comparison of Technetium-99m-Labeled Pentapeptides as Bone Imaging Agents: Influence of Different Types of Acidic Amino Acids [jstage.jst.go.jp]

- 2. An in vitro assay to measure targeted drug delivery to bone mineral - OAK Open Access Archive [oak.novartis.com]

- 3. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Tetraethyl Bisphosphonate Alcohol Derivatives: Synthetic Architectures & Medicinal Applications

This technical guide details the synthesis, stability, and medicinal utility of Tetraethyl Bisphosphonate (TEBP) Alcohol Derivatives . It focuses on the chemical engineering required to stabilize these labile intermediates and their application as "bone-seeking" vectors in drug delivery systems.

Executive Summary

Tetraethyl bisphosphonate alcohols represent a specialized class of organophosphorus intermediates used to generate high-affinity bone-targeting agents. While the free acid forms (e.g., etidronic acid) are clinically established for osteoporosis, the tetraethyl ester derivatives serve two distinct, critical roles in medicinal chemistry:

-

Lipophilic Prodrugs: They mask the negative charge of phosphonates to facilitate cellular permeation before intracellular hydrolysis.

-

Synthetic Scaffolds: They provide a stable "masked" platform for conjugating therapeutic payloads (e.g., chemotherapeutics, imaging agents) via the alcohol handle prior to deprotection.

This guide provides the rigorous synthetic protocols and mechanistic insights necessary to navigate the instability of these compounds—specifically the phosphonate-phosphate rearrangement —and utilize them effectively in drug development.

Part 1: Structural Fundamentals & Mechanistic Rationale

The "Bone-Homing" Mechanism

The core utility of bisphosphonates (BPs) lies in their P-C-P backbone, which mimics the P-O-P structure of naturally occurring pyrophosphate. However, the tetraethyl ester form does not bind hydroxyapatite (HAP) directly. It functions as a pro-drug .

-

Step 1: Permeation. The tetraethyl ester is lipophilic (

), allowing passive diffusion across cell membranes, unlike the highly polar free acid. -

Step 2: Activation. Intracellular esterases or systemic hydrolysis cleave the ethyl groups, exposing the phosphonic acid moieties.

-

Step 3: Binding. The resulting 1-hydroxy-1,1-bisphosphonic acid forms a tridentate chelate with Calcium (

) ions on the bone surface. The 1-hydroxyl group (alpha-hydroxyl) is critical for maximizing this binding affinity.

The Stability Paradox (Expert Insight)

A common pitfall in synthesizing Tetraethyl 1-hydroxy-1,1-bisphosphonates is their inherent thermodynamic instability. Under basic conditions or elevated temperatures, the alpha-hydroxy bisphosphonate rearranges into a phosphonate-phosphate (a P-C-O-P linkage).

-

Implication: Researchers often isolate the rearranged product believing it is the target BP. Validation via

P NMR is mandatory (see Section 4).

Part 2: Synthetic Architectures

Protocol A: The Pudovik Reaction (Alpha-Hydroxy Synthesis)

This protocol yields Tetraethyl (1-hydroxyethylidene)bisphosphonate , the ester precursor to Etidronate.

Mechanistic Logic: The reaction involves the nucleophilic addition of diethyl phosphite to diethyl acetylphosphonate. A base catalyst is required, but excessive base triggers the rearrangement.

Reagents:

-

Diethyl acetylphosphonate (1.0 eq)

-

Diethyl phosphite (1.1 eq)

-

Dibutylamine (0.05 eq) – Catalyst

-

Solvent: Anhydrous Diethyl Ether or DCM

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with Diethyl acetylphosphonate and anhydrous solvent under Argon atmosphere. Cool to 0°C (Ice bath). Crucial: Low temperature suppresses rearrangement.

-

Addition: Mix Diethyl phosphite with the Dibutylamine catalyst. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor via TLC (MeOH:DCM 5:95).

-

Workup: Evaporate solvent under reduced pressure (keep bath < 40°C).

-

Purification: The product is often an oil. Purify via rapid column chromatography (Silica gel, gradient 0-5% MeOH in DCM). Avoid prolonged exposure to silica, which can be slightly acidic/basic and induce decomposition.

Protocol B: Vinylidene Michael Addition (Distal Alcohol Synthesis)

For conjugation, a distal alcohol (on the side chain) is preferred over the alpha-alcohol to avoid steric hindrance during drug attachment.

Precursor: Tetraethyl vinylidenebisphosphonate (VBP).

Methodology:

-

Reaction: Dissolve VBP (1.0 eq) in Ethanol.

-

Nucleophile: Add an amino-alcohol (e.g., 3-amino-1-propanol, 1.1 eq). The amine acts as the nucleophile attacking the Michael acceptor (vinylidene carbon).

-

Conditions: Stir at room temperature for 2-4 hours. The reaction is usually quantitative.

-

Result: Tetraethyl (2-((3-hydroxypropyl)amino)ethylidene)bisphosphonate. This provides a primary alcohol handle for esterification with a drug molecule.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the critical bifurcation in the Pudovik reaction: the successful formation of the target BP versus the "Fitch-Moedritzer" rearrangement artifact.

Caption: Figure 1. The Kinetic vs. Thermodynamic pathway in Bisphosphonate synthesis. Low temperature and limited base favor the Target BP; heat/excess base favor the Rearranged Phosphate.

Part 4: Medicinal Chemistry Applications (Conjugation)[1][2][3]

Prodrug Design Strategy

Using the alcohol handle to attach a therapeutic payload creates a Bone-Targeting Conjugate .

| Component | Function | Chemical Selection |

| Vector | Bone Affinity | Tetraethyl bisphosphonate (hydrolyzes to acid in vivo) |

| Linker | Release Mechanism | Ester (hydrolyzable), Carbamate, or Disulfide |

| Payload | Therapeutic Action | Paclitaxel (Anti-cancer), Dexamethasone (Anti-inflammatory) |

Conjugation Protocol (Esterification)

Objective: Attach a carboxylic acid drug (e.g., Ibuprofen) to a Tetraethyl bisphosphonate alcohol derivative.

-

Activation: Dissolve Drug-COOH (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 30 mins.

-

Coupling: Add Tetraethyl bisphosphonate alcohol (1.0 eq). Stir at RT for 12-24 hours.

-

Validation: Monitor disappearance of the alcohol via TLC.

-

Deprotection (Optional): If the final agent requires high bone affinity immediately, deprotect the ethyl esters using TMSBr (Bromotrimethylsilane) in dry DCM (0°C to RT, 4 hours), followed by MeOH quench. Note: Most prodrug strategies leave esters intact for cell entry.

Part 5: Analytical Validation (Self-Validating System)

Trustworthiness in bisphosphonate chemistry relies heavily on

P NMR Diagnostic Table

Use this table to validate your synthesis product.

| Species | Multiplicity | Interpretation | |

| Target BP (Tetraethyl 1-hydroxy...) | ~ 20.0 - 22.0 ppm | Singlet | Symmetric P-C-P environment. Success. |

| Rearranged Product (Phosphonate-Phosphate) | ~ -1.0 ppm & ~ 20.0 ppm | Two Doublets | Asymmetric P-C-O-P environment. Failure. |

| Starting Material (Diethyl phosphite) | ~ 7.0 - 8.0 ppm | Doublet ( | Incomplete reaction. |

Hydroxyapatite (HAP) Binding Assay

To confirm biological relevance:

-

Incubate 5 mg of the deprotected bisphosphonate in 1 mL PBS with 10 mg HAP powder.

-

Shake for 1 hour at 37°C.

-

Centrifuge and analyze the supernatant via HPLC.

-

Calculation:

Binding -

Target Metric: Effective bone targeting agents typically show >80% binding .

References

-

Kieczykowski, G. R., et al. (1995). Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, monosodium trihydrate (Alendronate). Journal of Organic Chemistry. Link

-

Fitch, S. J., & Moedritzer, K. (1962). The reaction of dialkyl phosphites with acetyl phosphonates. Journal of the American Chemical Society.[1] Link

-

Vepsäläinen, J. J. (2002). Bisphosphonate prodrugs: A new era in cancer treatment? Current Medicinal Chemistry. Link

-

Zhang, S., et al. (2006). Bone-targeted drug delivery systems: Synthesis and characterization of a novel osteotropic prodrug of estradiol. Bioconjugate Chemistry. Link

-

Keglevich, G., et al. (2011). Solid–liquid two-phase alkylation of tetraethyl methylenebisphosphonate under microwave irradiation. Heteroatom Chemistry. Link

Sources

Technical Guide: Chemoselective Reduction of 4,4-Bis(diethoxyphosphoryl)butanoic Acid to Alcohol

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Poly-Functionalized Phosphonates

The reduction of 4,4-bis(diethoxyphosphoryl)butanoic acid to its corresponding alcohol, 4,4-bis(diethoxyphosphoryl)butanol , presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct electrophilic sites:

-

The Carboxylic Acid (Target): Requires activation or a strong reducing agent to convert to a primary alcohol.

-

The Phosphonate Esters (Off-Target): Labile to hydrolysis under acidic/basic extremes and susceptible to cleavage by aggressive hydride donors (e.g., LiAlH₄ at elevated temperatures).

Standard reducing agents like Sodium Borohydride (NaBH₄) are insufficiently electrophilic to reduce the carboxylic acid directly.[1][2] Conversely, Lithium Aluminum Hydride (LiAlH₄) poses a risk of phosphonate transesterification or cleavage. Therefore, the Borane-Tetrahydrofuran (BH₃·THF) complex is the reagent of choice. It operates via an electrophilic reduction mechanism, reacting rapidly with the electron-rich carboxylate oxygen, while leaving the electron-deficient phosphonate esters untouched.

Reaction Pathway

The transformation proceeds through the formation of a triacyloxyborane intermediate, which is rapidly reduced to the boronate ester, and finally hydrolyzed to the alcohol.[1]

Figure 1: Reaction pathway for the chemoselective reduction of carboxylic acids in the presence of phosphonates.

Part 2: Experimental Protocols

Protocol A: Borane-THF Reduction (Primary Method)

Best for: High throughput, high chemoselectivity, and ease of purification.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role | Critical Attribute |

| Starting Acid | 1.0 | Substrate | Dry, free of residual water |

| BH₃·THF (1.0 M) | 1.5 - 2.0 | Reductant | Fresh titration recommended; Air sensitive |

| THF (Anhydrous) | Solvent | Solvent | Water <50 ppm |

| Methanol | Excess | Quench | Breaks B-O bonds |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with 4,4-bis(diethoxyphosphoryl)butanoic acid (1.0 equiv). Add anhydrous THF (concentration ~0.2 M). Cool the solution to 0 °C using an ice/water bath.

-

Addition: Transfer the BH₃·THF solution (1.5 equiv) to the addition funnel via cannula or syringe. Add dropwise to the reaction mixture over 20–30 minutes.

-

Note: Gas evolution (H₂) will occur. Ensure proper venting.

-

-

Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

-

Monitoring: Check by TLC (stain with KMnO₄ or Iodine) or ³¹P NMR. The acid usually stays at the baseline; the alcohol moves up.

-

-

Quenching (Critical): Cool the mixture back to 0 °C. Carefully add Methanol dropwise.

-

Caution: Vigorous bubbling will occur as excess borane is destroyed.

-

-

Workup: Concentrate the mixture under reduced pressure (Rotavap).

-

Boron Removal: The residue often contains methyl borate species. Co-evaporate with Methanol (3x 50 mL) to remove trimethyl borate as an azeotrope.

-

-

Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Protocol B: Mixed Anhydride Activation (Alternative Method)

Best for: Large scale (>100g) where Borane safety/cost is a concern.

Step-by-Step Procedure

-

Activation: Dissolve the starting acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF at -15 °C (NaCl/Ice bath).

-

Anhydride Formation: Add Isobutyl Chloroformate (1.1 equiv) dropwise. Stir for 30 minutes. A white precipitate (NMM·HCl) will form.

-

Reduction: Filter off the solid rapidly (or proceed as a slurry). Add the filtrate to a suspension of NaBH₄ (2.0 equiv) in THF/Water (or THF/MeOH) at 0 °C.

-

Workup: Acidify carefully to pH 5 with 1M HCl (do not go lower to protect phosphonates), extract with DCM, dry over MgSO₄, and concentrate.

Part 3: Analytical Validation & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol worked, you must validate the loss of the carbonyl and the retention of the P-C-P backbone.

| Method | Observation | Interpretation |

| ¹H NMR | δ 12.0 ppm (broad s) disappears | Loss of Carboxylic Acid |

| ¹H NMR | δ 3.6 ppm (triplet) appears | Formation of -CH₂OH |

| ³¹P NMR | Single peak (approx. δ 20-25 ppm) | Intact bisphosphonate ester |

| ³¹P NMR | Multiple peaks or shift to δ 0-10 ppm | FAILURE: Hydrolysis to mono-ester or phosphonic acid |

Troubleshooting Guide

Issue 1: Incomplete Reduction (Acid remains)

-

Cause: Old BH₃·THF reagent (borane degrades over time) or moisture in the solvent consuming the hydride.

-

Fix: Add an additional 0.5 equiv of fresh BH₃·THF and heat to 40 °C for 1 hour.

Issue 2: "Gummy" Product / Boron Complex

-

Cause: Boron forms stable complexes with the hydroxyl and phosphonyl oxygens.

-

Fix: Perform an oxidative workup. Dissolve the residue in THF, add NaBO₃·4H₂O (sodium perborate) or basic H₂O₂ for 1 hour, then extract. This breaks the B-O chelation.

Issue 3: Phosphonate Hydrolysis

-

Cause: Workup was too acidic or reaction temperature was too high during quenching.

-

Fix: Use saturated NH₄Cl instead of HCl for quenching. Ensure pH > 4 during all aqueous washes.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the decision logic for selecting the reduction method and the critical control points for the Borane pathway.

Figure 2: Decision matrix for reduction methodology based on scale and resource constraints.

References

-

Brown, H. C.; Heim, P.; Yoon, N. M. (1970). "Selective Reductions. XVI. The Reaction of Diborane in Tetrahydrofuran with Representative Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society. Link

-

Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S. (1973). "Selective Reductions. XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups."[1] The Journal of Organic Chemistry. Link

-

Soai, K.; Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." The Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. "Borane-Tetrahydrofuran Complex (BTHF)." Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Borane Reagents [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Advanced Architectures of Hydroxy-Bisphosphonates: Synthesis, Binding Mechanics, and Conjugation Strategies

Topic: Hydroxy-functionalized Bisphosphonate Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Hydroxy-Bisphosphonate (H-BP) Platform

In the landscape of bone-targeting therapeutics, hydroxy-functionalized bisphosphonates (H-BPs) represent the gold standard for mineral affinity. While simple alkyl-bisphosphonates (like clodronate) bind to hydroxyapatite (HAp), the introduction of a hydroxyl group at the

For the medicinal chemist, H-BPs are not just end-products (e.g., Alendronate, Zoledronate) but versatile building blocks . They serve as the "homing warhead" in antibody-drug conjugates (ADCs), radiopharmaceuticals, and bone-templated hydrogels. This guide dissects the chemistry of the P-C(OH)-P core, detailing how to synthesize it, how it binds, and how to utilize it as a modular unit in complex macromolecular assembly.

Mechanistic Foundation: The Tridentate "Bone Hook"

The defining feature of H-BPs is the hydroxyl group on the geminal carbon. Its presence increases the binding affinity for HAp by approximately an order of magnitude compared to non-hydroxy analogs.

The Binding Mode

The two phosphonate groups coordinate with Calcium (

Visualization of Binding Dynamics

Figure 1: Logic flow of the tridentate binding mechanism. The

Synthetic Architectures: Constructing the P-C(OH)-P Core

The synthesis of 1-hydroxy-1,1-bisphosphonates is distinct from non-hydroxy variants (which use Michaelis-Arbuzov kinetics). The dominant industrial and laboratory method is the Becker-type reaction , utilizing carboxylic acids as the precursor.

The "Becker" Reaction Mechanism

This reaction is often misunderstood as a simple phosphorylation. It is a complex cascade involving the in situ formation of ketophosphonates.

Reagents:

-

Carboxylic Acid (R-COOH): Determines the R2 side chain (the "handle" for future conjugation).

-

Phosphorus Trichloride (

): The chlorinating and phosphorylating agent. -

Phosphorous Acid (

): The solvent/reactant (often used with methanesulfonic acid).

Mechanism Steps:

-

Activation:

converts the carboxylic acid into an acyl chloride. -

Phosphorylation 1: The acyl chloride reacts with

species to form an -

Phosphorylation 2: A second equivalent of P-nucleophile attacks the ketone carbonyl.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the 1-hydroxy-1,1-bisphosphonic acid.

Visualization of Synthesis Logic

Figure 2: Step-wise progression of the Becker reaction. The formation of the ketophosphonate is the rate-limiting bottleneck.

Experimental Protocol: Synthesis of a Functionalized H-BP

Objective: Synthesis of (4-Amino-1-hydroxybutylidene)bisphosphonic acid (Alendronate Analog) as a conjugation building block. Rationale: We use the GABA (gamma-aminobutyric acid) precursor. The amine must be protected or the reaction conditions carefully controlled to prevent side reactions, though industrial protocols often use the bare amino acid with excess acid.

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve GABA (0.1 mol) in Methanesulfonic acid (MSA, 50 mL) .

-

Note: MSA is preferred over sulfolane for cleaner workup.

-

-

Phosphonylation:

-

Heat the mixture to 65°C.

-

Slowly add

(0.3 mol) dropwise over 30 minutes. Caution: HCl gas evolution. -

Add

(0.3 mol) . -

Raise temperature to 90°C and stir for 12 hours. The mixture will become viscous as the P-C-P backbone forms.

-

-

Quenching & Hydrolysis:

-

Cool the reaction to 20°C.

-

Slowly pour the reaction mass into ice-cold water (200 mL) .

-

Reflux the aqueous solution at 100°C for 4 hours. This step hydrolyzes the P-Cl and ester bonds to free phosphonic acids.

-

-

Isolation (The "Self-Validating" Step):

-

Adjust pH to 4.3 with 50% NaOH.

-

Checkpoint: At pH 4.3, the H-BP exists as a monosodium salt which is insoluble in water/alcohol mixtures, while inorganic phosphates remain soluble.

-

Add Ethanol (200 mL) to precipitate the product. Filter, wash with cold ethanol, and dry.

-

Conjugation Strategies: Turning H-BPs into Building Blocks

Once synthesized, the H-BP is rarely the drug itself in modern applications; it is the targeting ligand . The "building block" utility comes from the R2 side chain .

The Primary Amine Handle (N-BPs)

Molecules like Alendronate or Pamidronate possess a primary amine on the R2 chain. This is the most common conjugation site.

-

Strategy: NHS-Ester Chemistry.

-

Reagent: Drug-Linker-NHS (e.g., NHS-PEG-Doxorubicin).

-

Protocol:

-

Dissolve H-BP in aqueous buffer (pH 7.5 - 8.0). Critical: Do not exceed pH 9 to avoid calcium precipitation if buffers are not Ca-free.

-

Add NHS-Ester payload dissolved in DMSO.

-

React for 2 hours.

-

Purification: Anion exchange chromatography (H-BP binds very strongly; unreacted drug elutes early).

-

The Distal Hydroxyl Handle

Less common but useful for ester-linked prodrugs. If the R2 chain terminates in an alcohol (e.g., using 4-hydroxybutanoic acid as starting material), you obtain a bis-hydroxy molecule (R1-OH and R2-OH).

-

Selectivity: The R1-OH is tertiary and sterically hindered by two phosphonates. The R2-OH is primary/secondary and nucleophilic.

-

Application: Esterification with carboxylic acid drugs (e.g., Ibuprofen-BP esters) to create hydrolyzable prodrugs.

Data Summary: Structure-Affinity Relationships

The following table summarizes why H-BPs are the superior building blocks for bone targeting compared to other phosphonates.

| Class | R1 Substituent | R2 Substituent | Relative HAp Affinity | Application |

| Non-Hydroxy BP | H / Cl | Alkyl / Halogen | 1x (Baseline) | Metabolic stability (Clodronate) |

| Hydroxy BP (Gen 1) | OH | Methyl | 10x | High bone retention (Etidronate) |

| Amino-Hydroxy BP | OH | Amino-Alkyl | 100x | Ideal Building Block (Alendronate) |

| Heterocyclic BP | OH | Imidazole-Alkyl | 1000x | Potent drug, difficult conjugation (Zoledronate) |

Note: The Amino-Hydroxy class strikes the perfect balance between high affinity and chemical accessibility for conjugation.

References

-

Russell, R. G. G. (2011). Bisphosphonates: The first 40 years.[2] Bone, 49(1), 2-19. Link

-

Kieczykowski, G. R., et al. (1995).[3] Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, MK-217 (alendronate sodium). An improved procedure for the preparation of 1-hydroxy-1,1-bisphosphonic acids.[3] The Journal of Organic Chemistry, 60(25), 8310-8312. Link

-

Zhang, S., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting.[1][2][3][4][5][6] Advanced Drug Delivery Reviews, 101, 23-42. Link

-

Drake, M. T., et al. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032-1045. Link

-

Cole, L. E., et al. (2016). Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced X-ray detection of breast microcalcifications. Biomaterials, 74, 32-43. Link

Sources

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Precision Osteotropism: Engineering Bisphosphonate Linkers for Targeted Drug Delivery

[1]

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Bone Hook" Strategy

Skeletal diseases—ranging from metastatic cancer and osteomyelitis to severe osteoporosis—present a unique pharmacokinetic challenge: the skeleton is poorly perfused relative to major organs, yet it demands high local drug concentrations for efficacy. Systemic administration often leads to dose-limiting toxicity before therapeutic thresholds are met in the bone marrow or mineralized matrix.

Osteotropic drug design solves this by exploiting the skeleton's unique mineral composition. By conjugating therapeutic agents to bisphosphonates (BPs) , scientists can utilize the BP's high affinity for hydroxyapatite (HAP) as a "bone hook," effectively transforming the entire skeleton into a depot for the drug.[1]

This guide details the chemical engineering of these conjugates, focusing on linker chemistry, synthesis protocols, and validation assays required to prove osteotropism.

Mechanistic Foundation: The P-C-P Backbone

The core of bisphosphonate technology is the P-C-P (phosphorus-carbon-phosphorus) backbone, a non-hydrolyzable analog of the naturally occurring P-O-P (pyrophosphate) bond.

The Mechanism of Hydroxyapatite Binding

Bisphosphonates bind to bone mineral (hydroxyapatite,

The

Visualization: The "Bone Hook" Interaction

Caption: Schematic of the tridentate chelation mechanism where the bisphosphonate moiety anchors the therapeutic payload to calcium ions on the hydroxyapatite surface.

Chemical Design Strategies

The success of a BP-conjugate depends not just on the binding, but on the release of the payload. The choice of linker dictates whether the drug acts on the bone surface or is released into the bone microenvironment.

Linker Selection: Cleavable vs. Non-Cleavable[3][4]

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Mechanism | Releases payload upon specific stimulus (pH, enzyme).[2][3][4] | Payload remains permanently attached to BP. |

| Primary Use | Delivery of cytotoxics (e.g., Doxorubicin) or anabolic agents to the bone marrow/cells. | Radiopharmaceuticals (Imaging/Therapy) or surface modification. |

| Release Trigger | Acidic pH: Osteoclast resorption lacunae (pH < 5.0).Enzymatic: Cathepsin K or B (abundant in osteoclasts).[5] | N/A (Relies on radioactive decay or surface effect). |

| Example Chemistry | Hydrazone (acid-labile), Valine-Citrulline (enzyme-labile).[4] | Amide bond, Thioether, Triazole (Click). |

| Pros | High local concentration of free drug; reduces systemic toxicity. | Extremely stable; prevents free drug redistribution. |

| Cons | Premature cleavage in plasma; complex synthesis. | Steric hindrance may reduce drug potency if release is required. |

Synthesis Protocol: Amide Coupling (General Workflow)

This protocol describes the conjugation of a carboxyl-containing drug (or linker) to an amino-bisphosphonate (e.g., Alendronate) using NHS-ester chemistry.

Materials:

-

Amino-Bisphosphonate (e.g., Alendronate Sodium).

-

Drug-COOH (or Linker-COOH).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Buffer: 0.1M MES (pH 6.0) and 0.1M Phosphate/Bicarbonate (pH 8.0).

Step-by-Step Methodology:

-

Activation: Dissolve the Drug-COOH in 0.1M MES buffer. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate for 15–30 minutes at room temperature to form the semi-stable NHS-ester.

-

Conjugation: Dissolve Alendronate in 0.1M Phosphate buffer (pH adjusted to 8.0 to ensure the amine is unprotonated).

-

Reaction: Add the activated Drug-NHS ester solution dropwise to the Alendronate solution.

-

Incubation: Stir the reaction mixture for 2–4 hours at room temperature (or overnight at 4°C).

-

Purification:

-

Dialysis: Use a membrane with appropriate MWCO against distilled water to remove unreacted EDC/NHS and urea byproducts.

-

HPLC: For small molecules, purify via Reverse-Phase HPLC (C18 column). Note: BPs are very polar; ion-pairing agents may be needed.

-

-

Lyophilization: Freeze-dry the purified fraction to obtain the solid conjugate.

Visualization: Synthesis Workflow

Caption: General synthetic route for coupling a carboxyl-containing therapeutic to an amino-bisphosphonate via EDC/NHS activation.

Validation: The Hydroxyapatite Binding Assay

Before in vivo testing, the "bone-targeting" capability must be validated in vitro using a Hydroxyapatite (HAP) Binding Assay.[6] This assay measures the affinity of your conjugate for bone mineral compared to the free drug.

Experimental Protocol

Objective: Quantify the percentage of drug-conjugate that binds to HAP crystals in suspension.

Reagents:

-

Hydroxyapatite powder (synthetic, surface area ~60 m²/g).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl (simulated physiological conditions).

-

Test Compounds: Free Drug (Control) and BP-Conjugate.

Procedure:

-

Preparation: Suspend HAP powder in Binding Buffer at varying concentrations (e.g., 1, 5, 10, 20 mg/mL).

-

Equilibration: Incubate the HAP suspension for 24 hours to ensure hydration.

-

Incubation: Add a fixed concentration of the BP-Conjugate (e.g., 100 µM) to the HAP suspensions. Prepare a "No HAP" control to determine total input.

-

Agitation: Shake gently at 37°C for 1–4 hours.

-

Separation: Centrifuge at 10,000 x g for 5–10 minutes to pellet the HAP-drug complex.

-

Quantification: Analyze the supernatant via UV-Vis spectrophotometry or HPLC to determine the concentration of unbound drug.

-

Calculation:

Acceptance Criteria:

-

High Affinity: >80% binding at 10 mg/mL HAP.

-

Negative Control: Free drug should show <5% non-specific binding.

Visualization: Assay Logic

Caption: Workflow for the in vitro Hydroxyapatite Binding Assay to validate osteotropism.

Pharmacokinetic Considerations

When interpreting results, remember that BPs have a unique PK profile:

-

Rapid Clearance: In vivo, BPs are cleared from the blood very quickly (

mins). -

Distribution: ~50% deposits in the skeleton; the remaining ~50% is excreted renally unchanged.

-

Implication: If your conjugate is stable, the "Area Under the Curve" (AUC) in plasma will be low, but bone accumulation will be high. Biodistribution studies (e.g., using radiolabeling) are superior to simple plasma PK for validating these systems.

References

-

Cole, L. E., et al. (2016). "Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced X-ray detection of breast microcalcifications." Biomaterials. Link

-

Vaananen, H. K., et al. (2002). "The cell biology of osteoclast function." Journal of Cell Science. Link

-

Russell, R. G. G. (2011). "Bisphosphonates: The first 40 years." Bone. Link

-

Zhang, S., et al. (2018). "Bisphosphonate conjugation for bone specific drug targeting." Bone. Link

-

Hengst, V., et al. (2007).[7] "Bone targeting potential of bisphosphonate-targeted liposomes. Preparation, characterization and hydroxyapatite binding in vitro." International Journal of Pharmaceutics. Link

-

BroadPharm. (2021). "Cleavable vs. Non-Cleavable Linkers." BroadPharm Technical Review. Link

Sources

- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Bone targeting potential of bisphosphonate-targeted liposomes. Preparation, characterization and hydroxyapatite binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of Tetraethyl Phosphonate Esters: A Technical Guide

The following guide provides an in-depth technical analysis of the chemical stability of tetraethyl phosphonate esters, with a specific focus on Tetraethyl Methylenebis(phosphonate) and its analogs. This content is designed for researchers in medicinal chemistry and process development.

Executive Technical Summary

Tetraethyl phosphonate esters, particularly tetraethyl methylenebis(phosphonate) , represent a class of organophosphorus compounds defined by their high thermal robustness and resistance to enzymatic degradation relative to their phosphate counterparts. Their stability profile is governed by the P–C bond (approx. 264 kJ/mol), which renders them immune to phosphatases, and the P–O–Et linkage , which requires forcing conditions for hydrolysis.

For drug development, these esters serve two critical roles:

-

Stable Intermediates: In Horner-Wadsworth-Emmons (HWE) olefination.[1]

-

Prodrug Scaffolds: As masking groups for bisphosphonate bone-resorption drugs, improving lipophilicity before metabolic activation.

Structural Basis of Stability

The stability of tetraethyl phosphonate esters stems from the electronic and steric environment of the phosphorus(V) center.

The Phosphonate vs. Phosphate Advantage

Unlike phosphates, which contain labile P–O–C linkages susceptible to rapid enzymatic cleavage, phosphonates possess a direct P–C bond.[2] This substitution alters the electronics of the phosphorus center, reducing the electrophilicity slightly and preventing the "leaving group" mechanism utilized by phosphatase enzymes.

| Feature | Phosphate Ester | Phosphonate Ester | Stability Implication |

| Core Linkage | P–O–C | P–C | P–C bond is metabolically inert. |

| Oxidation State | +5 | +5 | Both are resistant to oxidative degradation. |

| Hydrolysis (pH 7) | Slow (years) | Very Slow (years) | Stable in aqueous buffers at ambient temp. |

| Enzymatic | Rapid (Phosphatases) | Resistant | Critical for in vivo half-life. |

Steric Shielding

The ethyl groups in tetraethyl esters provide moderate steric protection compared to methyl esters, reducing the rate of nucleophilic attack at the phosphorus center. This makes them sufficiently stable for storage at room temperature under argon for years, yet reactive enough for chemical unmasking (e.g., with TMSBr).

Hydrolytic Stability & Mechanisms[4]

Acidic Hydrolysis

Acid-catalyzed hydrolysis of tetraethyl phosphonate esters is slow and stepwise. Unlike carboxylic esters, which hydrolyze readily in dilute acid, phosphonate esters typically require refluxing concentrated HCl or HBr to achieve full conversion to the phosphonic acid.

Mechanism:

-

Protonation of the phosphoryl oxygen (

). -

Nucleophilic attack of water on the phosphorus center (trigonal bipyramidal intermediate).

-

Elimination of ethanol.

Note: The first ethyl group cleaves significantly faster than the second due to the change in pKa and electronics of the mono-acid intermediate.

Basic Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH, KOH), hydrolysis competes with alpha-deprotonation.

-

Ambient Temp: Stable against dilute base.

-

Elevated Temp: Hydroxide attacks the phosphorus, displacing ethoxide.

-

Selective Cleavage: The use of nucleophilic bases like morpholine can selectively cleave a single ester group, a useful tactic for desymmetrizing bisphosphonates.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the stepwise degradation pathway.

Caption: Stepwise acid-catalyzed hydrolysis mechanism showing the conversion of the diester to the monoester and finally the acid.

Experimental Protocols for Stability Assessment

For researchers developing phosphonate prodrugs, establishing a self-validating stability protocol is mandatory.

Protocol A: Accelerated Stability Profiling (HPLC-UV/MS)

Objective: Determine

-

Preparation: Dissolve tetraethyl phosphonate (10 mM) in DMSO.

-

Incubation: Dilute to 100 µM in three buffers:

-

pH 1.2 (0.1 N HCl) - Simul. Gastric Fluid.

-

pH 7.4 (PBS) - Plasma/Cytosol.

-

pH 9.0 (Borate) - Basic stress.

-

-

Sampling: Aliquot at

hours. Incubate at 37°C. -

Analysis: Inject onto C18 HPLC column.

-

Detection: UV (if chromophore present) or ELSD/MS (for aliphatic phosphonates).

-

Quantification: Area under curve (AUC) relative to internal standard (e.g., caffeine).

-

-

Validation: If degradation < 5% after 24h, the compound is considered "High Stability".

Protocol B: Selective Monodealkylation (Synthesis Context)

Objective: Controlled removal of one ethyl group using Morpholine. Reference: This method avoids harsh acids, preserving sensitive functional groups.

-

Reagents: Tetraethyl methylenebis(phosphonate) (1 equiv), Morpholine (excess, solvent).

-

Condition: Reflux for 4-8 hours.

-

Workup: Evaporate morpholine. The residue is the morpholinium salt of the mono-ester.

-

Verification:

P NMR. The shift will move upfield relative to the diester.

Thermal and Oxidative Stability

Tetraethyl phosphonate esters exhibit exceptional thermal stability, often allowing for distillation at temperatures exceeding 150°C (under vacuum).

-

Oxidation: The phosphorus is in the +5 oxidation state. It is inert to atmospheric oxygen and common oxidizing agents (e.g.,

, dilute -

Storage: Can be stored in clear glass at room temperature. Hygroscopicity is the only concern; store under desiccant to prevent gradual hydrolysis over years.

Stability Decision Matrix

Use this workflow to determine if your phosphonate fits your application.

Caption: Decision matrix for evaluating phosphonate stability based on intended application (Drug vs. Reagent).

References

-

Ninan, G., et al. (2020). Synthesis of Symmetrical Methylenebis(alkyl hydrogen phosphonates) by Selective Cleavage. National Institutes of Health. Link

-

Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (MDPI). Link

-

Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry. Link

-

Horner, L., et al. (1958). Horner–Wadsworth–Emmons reaction and Phosphonate Stability. Wikipedia/Original Chem. Ber. Context. Link[3]

-

Dougourikoye, A., et al. (2020).[4] C-Alkyl-bis-phosphoryl chelating systems and Tetraethyl methylene bisphosphonate synthesis. Arkivoc. Link

Sources

- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

Bone-Seeking Precision: A Technical Guide to Bisphosphonate Conjugation Strategies

Introduction: The "Bone-Homing" Imperative

Bone metastases represent a catastrophic phase in oncological progression, particularly for breast and prostate cancers. The "Vicious Cycle" of bone metastasis is driven by the interplay between tumor cells and osteoclasts, leading to osteolysis. Systemic chemotherapy often fails due to poor perfusion in the bone marrow and dose-limiting toxicity in healthy tissues.

Bisphosphonates (BPs) offer a unique solution.[1] By mimicking inorganic pyrophosphate, they exhibit femtomolar affinity for hydroxyapatite (HA), the mineral component of bone. This guide details the chemical and biological strategies to harness BPs not just as antiresorptive agents, but as precision targeting vectors for delivering cytotoxic payloads directly to the metastatic niche.

Module 1: The Chemistry of Affinity (The Anchor)

The core of any bone-targeting conjugate is the Bisphosphonate "warhead." Its efficacy relies on the P-C-P backbone, which is resistant to enzymatic hydrolysis, unlike the P-O-P bond of pyrophosphate.

Structural Logic

-

The P-C-P Backbone: Provides stability and chelation capacity.

-

The R1 Side Chain (The Hook): Usually a hydroxyl (-OH) group. It maximizes binding affinity by forming a "trident" coordination with calcium ions in the HA lattice. Crucial Note: Modifying R1 drastically reduces bone affinity.

-

The R2 Side Chain (The Handle): The site for conjugation. Nitrogen-containing BPs (N-BPs) like Alendronate and Pamidronate are preferred because their primary amine provides a nucleophilic handle for facile conjugation without disrupting the calcium-binding pharmacophore [1, 5].

Diagram 1: Bisphosphonate Functionalization Logic

This diagram illustrates the structural priorities when designing a conjugate.

Caption: Structural functionalization of Bisphosphonates. The R1 group anchors to bone, while the R2 group serves as the attachment point for the drug payload.

Module 2: Linker Technologies (The Release Mechanism)

A conjugate is only as good as its linker. A linker that is too stable results in the accumulation of inactive drug in the bone matrix (osteonecrosis risk). A linker that is too labile causes systemic toxicity.

Acid-Labile Linkers

The bone resorption lacuna (the space between the osteoclast and the bone surface) is highly acidic (pH ~4.5-5.5) due to the secretion of protons by the osteoclast's V-ATPase.

-

Chemistry: Hydrazone or Cis-aconityl bonds.

-

Mechanism: Stable at physiological pH (7.4) but hydrolyze rapidly in the acidic lacunae, releasing the drug exactly where osteolysis is occurring [3].

Enzyme-Cleavable Linkers (Cathepsin K)

This is the "Gold Standard" for specificity. Cathepsin K is a cysteine protease highly expressed by osteoclasts to degrade collagen type I.[2]

-

Chemistry: Peptide sequences such as Gly-Phe-Leu-Gly (GFLG) or Val-Cit .

-